1-Diadamantylcarboxylic acid
Description
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c16-14(17)15-4-11-8-1-7-2-9(11)13(6-15)10(3-7)12(8)5-15/h7-13H,1-6H2,(H,16,17) |
InChI Key |
JCSZAFPDYSCWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Carboxylic Acids
1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8)
- Structure : Contains two carboxylic acid groups at the 1- and 3-positions of the adamantane cage.
- Molecular Formula : C₁₂H₁₆O₄; Molecular Weight : 224.25 g/mol .
- Physical Properties: Melting Point: 169–171°C (vs. 1-adamantanecarboxylic acid: ~260°C decomposition) . Optical Activity: α([α]²⁰/D) = +138° (c = 1 in ethanol) .
- Synthesis : Produced via a one-pot method from 1-adamantanecarboxylic acid, involving nitration and hydrolysis steps .
- Applications: Used to synthesize diamantane derivatives (e.g., 1,3-diaminoadamantane) for antiviral and polymer research .
1-(p-Tolyl)-3-Adamantanecarboxylic Acid (CAS 56531-69-2)
- Structure : Features a para-methylphenyl (p-tolyl) substituent at the 3-position and a carboxylic acid group at the 1-position.
- Molecular Formula : C₁₈H₂₂O₂; Molecular Weight : 270 g/mol .
- Key Differences :
1-Adamantaneacetic Acid
- Structure : A carboxylic acid group attached to an ethyl chain linked to the adamantane cage.
- Used as an intermediate for functionalized adamantane derivatives in medicinal chemistry .
Pharmacological Relevance
- 1-Adamantanecarboxylic Acid Derivatives: Exhibit potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (IC₅₀ values in nanomolar range) .
- 1,3-Adamantanedicarboxylic Acid Derivatives : Demonstrate antiviral activity, particularly against influenza strains .
Industrial and Market Trends
- 1-Adamantanecarboxylic Acid: Dominates global markets due to its versatility, with major suppliers in Europe, Asia, and North America .
- Specialized Derivatives (e.g., 1-(p-Tolyl)-3-adamantanecarboxylic Acid) : Niche demand in high-value polymer and drug development .
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 1-Adamantanecarboxylic Acid | 828-51-3 | C₁₁H₁₆O₂ | 180.25 | Decomposes ~260 | Enzyme inhibitors, polymers |
| 1,3-Adamantanedicarboxylic Acid | 39269-10-8 | C₁₂H₁₆O₄ | 224.25 | 169–171 | Antiviral agents |
| 1-(p-Tolyl)-3-Adamantanecarboxylic Acid | 56531-69-2 | C₁₈H₂₂O₂ | 270 | Not reported | Advanced materials |
Q & A
Q. What are the established synthetic routes for 1-Diadamantylcarboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of adamantane-derived carboxylic acids typically involves functionalization of the adamantane core. A one-pot method for synthesizing 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid has been reported, utilizing controlled oxidation and acid catalysis . Key optimization parameters include:
- Temperature control (e.g., maintaining 80–100°C to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalyst choice (e.g., sulfuric acid for carboxylation).
Post-synthesis purification often involves recrystallization or chromatography. Purity can be verified via NMR (e.g., characteristic adamantane proton signals at δ 1.6–2.1 ppm) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Structural validation requires multi-technique analysis:
- NMR spectroscopy : Adamantane protons exhibit distinct split signals due to the rigid cage structure. Carboxylic acid protons (δ 10–12 ppm) confirm functionalization .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 180.24 for C₁₁H₁₆O₂) and fragmentation patterns verify the molecular formula .
- X-ray crystallography : Resolves spatial arrangement, particularly for derivatives with steric hindrance .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Toxicity : Limited acute toxicity data exist, but adamantane derivatives may irritate mucous membranes. Use PPE (gloves, goggles) during handling .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers due to potential exothermic reactions .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in supramolecular chemistry applications?
The adamantane core’s rigidity and electron-deficient nature enable unique host-guest interactions:
- Steric effects : Bulky substituents hinder π-π stacking but enhance van der Waals interactions in cavity-based systems (e.g., cyclodextrins) .
- Electronic effects : The carboxylic acid group acts as a hydrogen-bond donor, facilitating coordination with metal-organic frameworks (MOFs). Computational studies (DFT) can predict binding affinities .
Q. What strategies resolve contradictions in reported bioactivity data for adamantane-carboxylic acid derivatives?
Discrepancies in bioactivity studies (e.g., antimicrobial vs. antiviral efficacy) often arise from:
- Structural variations : Minor substitutions (e.g., bromination at C3) drastically alter bioactivity .
- Assay conditions : pH sensitivity of the carboxylic acid group may affect solubility and membrane permeability. Standardize assays using buffered solutions (pH 7.4) .
- Comparative studies : Use isostructural analogs (e.g., 3-[(Acetylamino)methyl] derivatives) as controls to isolate functional group contributions .
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Docking simulations : Predict binding modes with target proteins (e.g., influenza M2 proton channels). Focus on adamantane’s hydrophobic interactions with transmembrane domains .
- ADMET profiling : Estimate pharmacokinetics using QSAR models. Carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration .
Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?
- Degradation pathways : Hydrolysis of the carboxylic acid group generates adamantane fragments detectable via LC-MS/MS.
- Matrix interference : Biological samples (e.g., serum) require solid-phase extraction (C18 columns) to isolate metabolites .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
